molecular formula C10H9NO3 B2779152 8-Hydroxy-6-methoxy-2H-isoquinolin-1-one CAS No. 1824737-80-5

8-Hydroxy-6-methoxy-2H-isoquinolin-1-one

Cat. No.: B2779152
CAS No.: 1824737-80-5
M. Wt: 191.186
InChI Key: SIMROBSLLNQNLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Hydroxy-6-methoxy-2H-isoquinolin-1-one is a heterocyclic compound belonging to the isoquinolinone family Isoquinolinones are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Scientific Research Applications

8-Hydroxy-6-methoxy-2H-isoquinolin-1-one has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Hydroxy-6-methoxy-2H-isoquinolin-1-one typically involves the cyclization of substituted alkynes with o-haloarylamidines in the presence of a nickel catalyst and water . This method is efficient and allows for the production of substituted isoquinolinones under mild conditions.

Industrial Production Methods: Industrial production of isoquinolinones, including this compound, often employs metal-free conditions using hypervalent iodine reagents like PIDA (phenyliodine diacetate). This approach is advantageous due to its broad substrate scope, atom economy, and operational simplicity .

Chemical Reactions Analysis

Types of Reactions: 8-Hydroxy-6-methoxy-2H-isoquinolin-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert it into dihydroisoquinolinones.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the hydroxyl and methoxy positions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenating agents and nucleophiles such as amines and thiols are commonly employed.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Dihydroisoquinolinones.

    Substitution: Various substituted isoquinolinones depending on the nucleophile used.

Comparison with Similar Compounds

  • 2-Aryl-8-hydroxy-isoquinolin-1-one
  • 2-Aryl-8-methoxy-isoquinolin-1-one

Comparison: 8-Hydroxy-6-methoxy-2H-isoquinolin-1-one is unique due to its specific substitution pattern, which imparts distinct biological activities. Compared to its analogs, it exhibits higher selectivity and potency as an EGFR inhibitor . This makes it a valuable compound in medicinal chemistry for developing targeted cancer therapies.

Properties

IUPAC Name

8-hydroxy-6-methoxy-2H-isoquinolin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3/c1-14-7-4-6-2-3-11-10(13)9(6)8(12)5-7/h2-5,12H,1H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIMROBSLLNQNLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C2C(=C1)C=CNC2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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